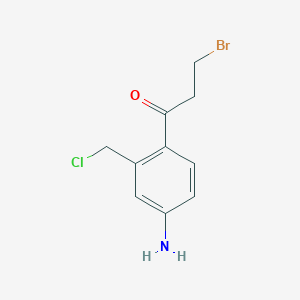

1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one

Description

1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one is a brominated arylpropanone derivative featuring a 4-amino-2-(chloromethyl)phenyl substituent. The compound’s structure combines a propanone backbone with bromine at the 3-position and a phenyl ring bearing both amino and chloromethyl groups. Its reactivity is likely influenced by the electron-withdrawing bromine and chloromethyl groups, as well as the electron-donating amino group, creating a complex interplay of steric and electronic effects.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[4-amino-2-(chloromethyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c11-4-3-10(14)9-2-1-8(13)5-7(9)6-12/h1-2,5H,3-4,6,13H2 |

InChI Key |

TUJDNZLUKFRBCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CCl)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-aminoacetophenone and chloromethyl methyl ether.

Chloromethylation: The 4-aminoacetophenone undergoes chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.

Bromination: The chloromethylated intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.

Industrial Applications: The compound may be used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. The bromopropanone moiety may also participate in electrophilic reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Chloromethyl Phenyl Groups

Compounds featuring chloromethyl-substituted phenyl rings are highlighted in multiple studies:

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) (): Physical Properties: Melting point = 137.3–138.5°C, higher than many analogs due to increased polarity from the sulfoximine group. Synthesis: Prepared via ruthenium-catalyzed reactions, characterized by NMR and DFT studies . Key Difference: The sulfoximine moiety replaces the amino group in the target compound, altering electronic properties and reactivity.

Table 1: Chloromethyl Phenyl Analogs

Brominated Arylpropanones

Bromine substitution in ketones is common in catalytic and synthetic studies:

- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (): Synthesis: Bromine addition to chalcone derivatives, followed by elimination with triethylamine . Structural Insight: The α,β-unsaturated ketone system enhances electrophilicity, differing from the saturated propanone in the target compound.

- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (): Crystallography: Stabilized by halogen bonding (Br, Cl) and π-stacking interactions . Key Difference: Anilino and chloro groups introduce distinct steric effects compared to the target’s amino and chloromethyl groups.

Table 2: Brominated Ketones

Amino-Substituted Analogs

Amino groups influence solubility and reactivity:

- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (): Hydrogen Bonding: The anilino group participates in intermolecular H-bonding, unlike the primary amino group in the target compound .

- 1-{4-[(1S)-1-Aminoethyl]phenyl}ethan-1-one Hydrochloride (): Structural Note: Chiral aminoethyl group introduces stereochemical complexity absent in the target .

Biological Activity

1-(4-Amino-2-(chloromethyl)phenyl)-3-bromopropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHBrClN. The compound features:

- Amino group : Contributes to basic properties and potential hydrogen bonding.

- Chloromethyl group : Enhances reactivity and potential for covalent interactions.

- Bromopropanone moiety : Involved in electrophilic reactions, influencing biological activity.

Research indicates that the compound acts primarily through enzyme inhibition. It likely binds to active sites on various enzymes, altering their functionality and impacting cellular processes. This mechanism is crucial for its potential applications in drug development targeting specific diseases.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. Its structural characteristics allow it to penetrate cell membranes effectively, making it a candidate for further exploration against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The mechanism involves increasing caspase activity, which is vital for triggering programmed cell death .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various compounds, this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that the compound effectively arrested cell proliferation at the G1 phase and triggered apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.